Pentachloroanisole-d3
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Overview
Description
Pentachloroanisole-d3 is a deuterated derivative of pentachloroanisole, which is a chlorinated aromatic compound. The compound is characterized by the presence of five chlorine atoms and a methoxy group attached to a benzene ring. The deuterium atoms in this compound replace the hydrogen atoms in the methoxy group, making it useful as an isotopic label in various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentachloroanisole-d3 typically involves the chlorination of anisole-d3. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The process involves the use of chlorine gas or other chlorinating agents in the presence of a catalyst, such as ferric chloride, to facilitate the reaction. The reaction is usually conducted at elevated temperatures to achieve the desired level of chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to achieve high yields of the desired product. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the final product. The resulting compound is then purified using techniques such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Pentachloroanisole-d3 undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.
Oxidation Reactions: The methoxy group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: The compound can undergo reduction reactions to remove chlorine atoms, resulting in the formation of less chlorinated derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted anisoles depending on the nucleophile used.
Oxidation: Formation of pentachlorobenzaldehyde or pentachlorobenzoic acid.
Reduction: Formation of less chlorinated anisoles or completely dechlorinated anisole.
Scientific Research Applications
Pentachloroanisole-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Chemistry: Used as an isotopic label in mass spectrometry and nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.
Environmental Science: Employed as a reference standard in the analysis of environmental pollutants, particularly chlorinated aromatic compounds.
Biological Research: Utilized in studies investigating the metabolism and degradation of chlorinated compounds by microorganisms.
Industrial Applications: Used in the development of new materials and chemicals, particularly in the synthesis of chlorinated aromatic compounds.
Mechanism of Action
The mechanism of action of pentachloroanisole-d3 involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, resulting in various biological effects. The specific pathways involved in these interactions depend on the nature of the reactive intermediates and the cellular context.
Comparison with Similar Compounds
Pentachloroanisole-d3 is similar to other chlorinated anisoles, such as:
Pentachloroanisole: The non-deuterated form of this compound, which lacks the isotopic label.
Tetrachloroanisole: A compound with four chlorine atoms and a methoxy group attached to a benzene ring.
Trichloroanisole: A compound with three chlorine atoms and a methoxy group attached to a benzene ring.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in analytical applications. The presence of deuterium atoms allows for the differentiation of the compound from its non-deuterated counterparts in mass spectrometry and nuclear magnetic resonance spectroscopy, providing valuable insights into reaction mechanisms and molecular structures.
Properties
CAS No. |
1219804-52-0 |
---|---|
Molecular Formula |
C7H3Cl5O |
Molecular Weight |
283.368 |
IUPAC Name |
1,2-dichloro-3,4,5-trideuterio-6-(trichloromethoxy)benzene |
InChI |
InChI=1S/C7H3Cl5O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H/i1D,2D,3D |
InChI Key |
JCSOVYOOGCAVSC-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC(Cl)(Cl)Cl |
Synonyms |
Pentachloroanisole-d3 |
Origin of Product |
United States |
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